molecular formula C16H14ClN B11861960 (1E)-N-(4-Chlorophenyl)-3,4-dihydronaphthalen-1(2H)-imine CAS No. 64300-01-2

(1E)-N-(4-Chlorophenyl)-3,4-dihydronaphthalen-1(2H)-imine

Cat. No.: B11861960
CAS No.: 64300-01-2
M. Wt: 255.74 g/mol
InChI Key: YRVANHQGRRJABV-UHFFFAOYSA-N
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Description

4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a chloro-substituted aniline moiety linked to a dihydronaphthalene ring system, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline can be achieved through the Schiff base reaction. This involves the condensation of 4-chloroaniline with 3,4-dihydronaphthalen-1(2H)-one under acidic or basic conditions. The reaction typically proceeds as follows:

    Reactants: 4-chloroaniline and 3,4-dihydronaphthalen-1(2H)-one.

    Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium hydroxide).

    Solvent: Common solvents include ethanol or methanol.

    Conditions: The reaction mixture is heated under reflux for several hours until the formation of the Schiff base is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and cytotoxic activities.

    Medicine: Studied for its potential therapeutic properties, including anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of cytotoxicity, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)benzamide: Similar structure but with a benzamide group instead of an aniline moiety.

    4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)thiourea: Contains a thiourea group, offering different chemical properties.

    4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine: Features a hydrazine group, which can lead to different biological activities.

Uniqueness

4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline is unique due to its specific combination of a chloro-substituted aniline and a dihydronaphthalene ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

64300-01-2

Molecular Formula

C16H14ClN

Molecular Weight

255.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,4-dihydro-2H-naphthalen-1-imine

InChI

InChI=1S/C16H14ClN/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2

InChI Key

YRVANHQGRRJABV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=NC3=CC=C(C=C3)Cl)C1

Origin of Product

United States

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